4-(ethanesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-3-27(23,24)13-10-8-12(9-11-13)16(22)19-18-21-20-17(26-18)14-6-4-5-7-15(14)25-2/h4-11H,3H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGGFJGMDHTGSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethanesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivativesSpecific reagents and catalysts are employed to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and yield. The choice of solvents, temperature, and reaction time are critical parameters that are carefully controlled during industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(ethanesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and various substituted benzamides, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
4-(ethanesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(ethanesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the ethanesulfonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Class
Key structural variations among 1,3,4-oxadiazole derivatives include modifications to the sulfonamide group and substitutions on the aromatic rings. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Key Structural and Functional Differences
Sulfonamide Group Variations: The target compound’s ethanesulfonyl group is smaller and more electron-withdrawing than the benzyl(methyl)sulfamoyl (LMM5) and cyclohexyl(ethyl)sulfamoyl (LMM11) groups. Ethylthio (Compound 6a) and methyl(phenyl)sulfamoyl (Compound 4) substituents highlight how sulfur oxidation states (sulfone vs. thioether) and substituent bulk influence enzyme selectivity, as seen in hCA II inhibition .
Oxadiazole Substituents :
- The 2-methoxyphenyl group in the target compound introduces ortho-substitution effects, which may restrict rotational freedom compared to the para-substituted 4-methoxyphenylmethyl in LMM3. This could alter binding modes in enzyme active sites .
- Furan-2-yl (LMM11) and 3,5-dimethoxyphenyl (Compound 4) substituents demonstrate how heterocyclic vs. poly-methoxy aromatic groups modulate electronic properties and π-π stacking interactions .
Biological Activity
4-(ethanesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound belonging to the class of oxadiazoles, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 320.36 g/mol
- Functional Groups : Contains an oxadiazole ring, a methoxyphenyl group, and an ethanesulfonyl moiety.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. Specifically, compounds similar to this compound have demonstrated significant activity against various bacterial strains.
-
Mechanism of Action :
- Inhibition of Bacterial Growth : Oxadiazoles have been shown to inhibit key bacterial pathways such as menaquinone biosynthesis and affect essential proteins involved in bacterial survival and replication .
- Membrane Depolarization : These compounds can disrupt bacterial membranes, leading to increased permeability and subsequent cell death .
- Multi-targeting Effects : The ability of these compounds to interact with multiple targets within bacterial cells enhances their efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
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Case Studies :
- In a comparative study, various oxadiazole derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against MRSA. The compound HSGN-94, structurally related to our compound of interest, exhibited an MIC of 0.25 µg/mL against MRSA .
- Another study highlighted that modifications in the oxadiazole structure significantly influenced antibacterial activity and mechanisms of action .
Cytotoxicity and Selectivity
While evaluating the cytotoxic effects of this compound, it is crucial to consider its selectivity towards bacterial cells over mammalian cells. Preliminary data suggest that these compounds maintain a favorable therapeutic index by exhibiting lower toxicity to human cell lines compared to their antibacterial efficacy .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
